molecular formula C10H6ClFN2 B13501270 2-Chloro-4-(3-fluorophenyl)pyrimidine

2-Chloro-4-(3-fluorophenyl)pyrimidine

Cat. No.: B13501270
M. Wt: 208.62 g/mol
InChI Key: GJVWQLLOLZWULX-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6ClFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluorophenyl)pyrimidine typically involves the reaction of 3-fluoroaniline with 2,4-dichloropyrimidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Suzuki-Miyaura coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit protein kinases, which are essential for cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-fluorophenyl)pyrimidine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

2-chloro-4-(3-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H6ClFN2/c11-10-13-5-4-9(14-10)7-2-1-3-8(12)6-7/h1-6H

InChI Key

GJVWQLLOLZWULX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NC=C2)Cl

Origin of Product

United States

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